Cas no 886675-07-6 (2-(2-Thienyl)cyclohexanol)

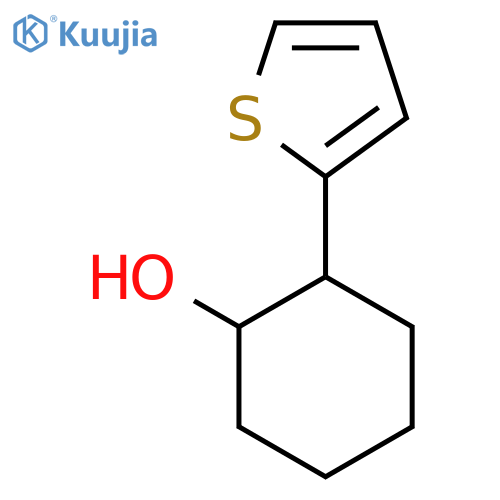

2-(2-Thienyl)cyclohexanol structure

商品名:2-(2-Thienyl)cyclohexanol

CAS番号:886675-07-6

MF:C10H14OS

メガワット:182.282561779022

MDL:MFCD07065533

CID:4718530

PubChem ID:2760612

2-(2-Thienyl)cyclohexanol 化学的及び物理的性質

名前と識別子

-

- 2-(2-thienyl)cyclohexanol

- Cyclohexanol, 2-(2-thienyl)-

- 2-thiophen-2-ylcyclohexan-1-ol

- 2-(thiophen-2-yl)cyclohexanol

- 2-(2-thienyl)cyclohexan-1-ol

- 2-(2-thienyl)-1-cyclohexanol

- QDCBNZGPGVRJIS-UHFFFAOYSA-N

- 2-(thiophen-2-yl)cyclohexan-1-ol

- STK664903

- ST081171

- R9530

- A4070/0173412

- 2-(2-Thienyl)cyclohexanol

-

- MDL: MFCD07065533

- インチ: 1S/C10H14OS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h3,6-9,11H,1-2,4-5H2

- InChIKey: QDCBNZGPGVRJIS-UHFFFAOYSA-N

- ほほえんだ: S1C=CC=C1C1CCCCC1O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 149

- トポロジー分子極性表面積: 48.5

2-(2-Thienyl)cyclohexanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB414661-500 mg |

2-(2-Thienyl)cyclohexanol |

886675-07-6 | 500MG |

€254.60 | 2023-02-19 | ||

| TRC | T130215-250mg |

2-(2-Thienyl)cyclohexanol |

886675-07-6 | 250mg |

$ 275.00 | 2022-06-02 | ||

| abcr | AB414661-1 g |

2-(2-Thienyl)cyclohexanol |

886675-07-6 | 1g |

€322.50 | 2023-04-24 | ||

| abcr | AB414661-5g |

2-(2-Thienyl)cyclohexanol; . |

886675-07-6 | 5g |

€877.00 | 2025-02-17 | ||

| Enamine | EN300-1255681-0.25g |

2-(thiophen-2-yl)cyclohexan-1-ol |

886675-07-6 | 0.25g |

$670.0 | 2023-06-08 | ||

| Enamine | EN300-1255681-0.1g |

2-(thiophen-2-yl)cyclohexan-1-ol |

886675-07-6 | 0.1g |

$640.0 | 2023-06-08 | ||

| abcr | AB414661-500mg |

2-(2-Thienyl)cyclohexanol; . |

886675-07-6 | 500mg |

€269.00 | 2025-02-17 | ||

| Enamine | EN300-1255681-500mg |

2-(thiophen-2-yl)cyclohexan-1-ol |

886675-07-6 | 500mg |

$535.0 | 2023-10-02 | ||

| Enamine | EN300-1255681-50mg |

2-(thiophen-2-yl)cyclohexan-1-ol |

886675-07-6 | 50mg |

$468.0 | 2023-10-02 | ||

| abcr | AB414661-10g |

2-(2-Thienyl)cyclohexanol; . |

886675-07-6 | 10g |

€1357.00 | 2025-02-17 |

2-(2-Thienyl)cyclohexanol 関連文献

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

886675-07-6 (2-(2-Thienyl)cyclohexanol) 関連製品

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:886675-07-6)2-(2-Thienyl)cyclohexanol

清らかである:99%

はかる:1g

価格 ($):240.0